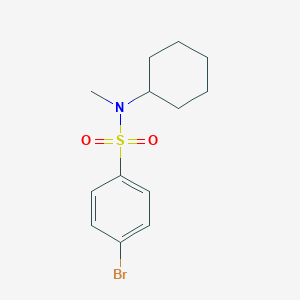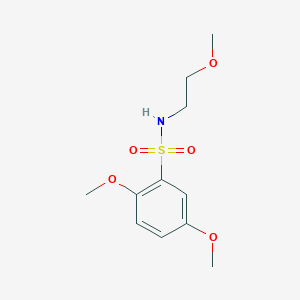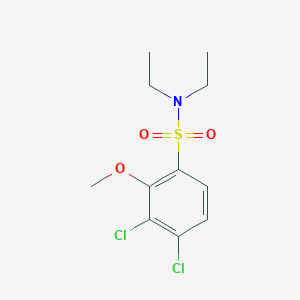![molecular formula C20H18N2O3S B245710 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B245710.png)
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a methoxy-naphthyl group and a sulfonyl group attached to the benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy-Naphthyl Group: The methoxy-naphthyl group can be introduced through a nucleophilic substitution reaction using 4-methoxy-1-naphthyl halide.
Sulfonylation: The final step involves the sulfonylation of the benzimidazole derivative using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
科学研究应用
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
作用机制
The mechanism of action of 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole
- 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-benzotriazole
- Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-3-piperidinecarboxylate
Uniqueness
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both methoxy-naphthyl and sulfonyl groups attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
1-(4-methoxynaphthalen-1-yl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C20H18N2O3S/c1-13-10-17-18(11-14(13)2)22(12-21-17)26(23,24)20-9-8-19(25-3)15-6-4-5-7-16(15)20/h4-12H,1-3H3 |
InChI 键 |
OZUQEGKEHHDUMM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
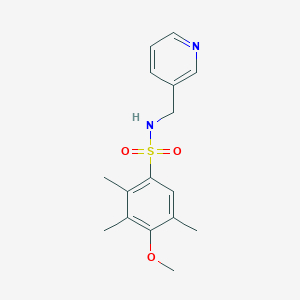
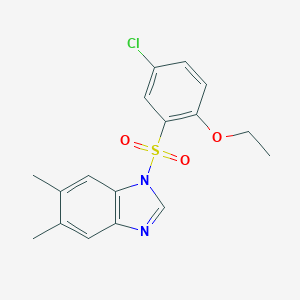
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)
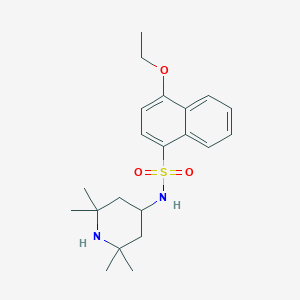
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B245692.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245697.png)
